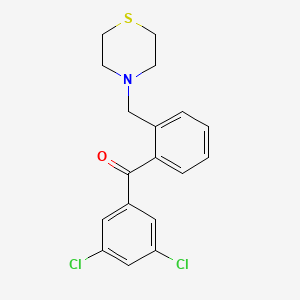

3,5-Dichloro-2'-thiomorpholinomethyl benzophenone

Description

3,5-Dichloro-2'-thiomorpholinomethyl benzophenone is a benzophenone derivative characterized by two chlorine atoms at the 3- and 5-positions of one aromatic ring and a thiomorpholinomethyl group (-CH₂-thiomorpholine) at the 2'-position of the second aromatic ring.

Key structural attributes include:

- Molecular formula: Likely C₁₉H₁₈Cl₂NOS (estimated based on substituent additions to benzophenone core).

- Molecular weight: ~366.3 g/mol (calculated by adjusting for dichloro and thiomorpholinomethyl groups).

- Substituent effects: The electron-withdrawing chlorine atoms may reduce electron density on the aromatic ring, while the thiomorpholinomethyl group could enhance solubility in polar solvents due to its sulfur and nitrogen atoms.

Properties

IUPAC Name |

(3,5-dichlorophenyl)-[2-(thiomorpholin-4-ylmethyl)phenyl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17Cl2NOS/c19-15-9-14(10-16(20)11-15)18(22)17-4-2-1-3-13(17)12-21-5-7-23-8-6-21/h1-4,9-11H,5-8,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKGNLHUYZKPFNL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSCCN1CC2=CC=CC=C2C(=O)C3=CC(=CC(=C3)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17Cl2NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70643842 | |

| Record name | (3,5-Dichlorophenyl){2-[(thiomorpholin-4-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70643842 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

366.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898782-38-2 | |

| Record name | Methanone, (3,5-dichlorophenyl)[2-(4-thiomorpholinylmethyl)phenyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898782-38-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3,5-Dichlorophenyl){2-[(thiomorpholin-4-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70643842 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

General Synthetic Strategy

The compound is generally prepared via:

Specific Preparation Route

While direct literature on the exact synthesis of this compound is limited, related compounds such as 2,3-Dichloro-4'-thiomorpholinomethyl benzophenone provide a close synthetic analogy.

Acylation Reaction: The key step involves the Friedel-Crafts acylation of a dichlorobenzene derivative with an appropriate benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) in a non-polar solvent (e.g., petroleum ether). This forms the dichlorobenzophenone intermediate.

Thiomorpholinomethyl Substitution: The thiomorpholine ring is introduced via reaction of the benzophenone intermediate with thiomorpholinomethyl chloride or through reductive amination with thiomorpholine and formaldehyde or similar aldehyde reagents.

Industrial-Scale Considerations

Halogenation: The dichloro substitution pattern (3,5-positions) is typically introduced by selective chlorination of the benzophenone or its precursors using chlorine gas or chlorinating agents under controlled conditions.

Use of Grignard Reagents: In some related processes (notably for trifluoroacetophenone derivatives), Grignard reagents are employed to couple aryl halides with acyl components, suggesting a potential analogous approach for the benzophenone core formation.

Detailed Reaction Conditions and Parameters

| Step | Reaction Type | Reagents/Conditions | Temperature | Time | Notes |

|---|---|---|---|---|---|

| 1 | Friedel-Crafts Acylation | Dichlorobenzene + benzoyl chloride + AlCl3 + petroleum ether | 0°C to reflux | 2-4 hours | Anhydrous conditions required |

| 2 | Thiomorpholinomethylation | Benzophenone intermediate + thiomorpholine derivative + base | 25°C to 80°C | 3-6 hours | May involve reductive amination or substitution |

| 3 | Purification | Recrystallization or chromatography | Ambient to 50°C | Variable | Ensures removal of unreacted materials |

Research Findings and Analysis

The acylation step is critical for achieving regioselective dichlorobenzophenone intermediates. Aluminum chloride is the preferred catalyst for high yield and selectivity.

The thiomorpholinomethyl group introduction is facilitated by the nucleophilicity of the thiomorpholine nitrogen, which reacts with benzophenone derivatives bearing suitable leaving groups (e.g., chloromethyl substituents).

Optimization of solvent choice and reaction temperature significantly impacts the yield and purity of the final product.

Industrial patents suggest the use of neat reactions (solvent-free) or minimal solvent usage for sustainability and cost-effectiveness.

Comparative Table of Preparation Parameters for Related Compounds

Chemical Reactions Analysis

Types of Reactions:

Oxidation: 3,5-Dichloro-2’-thiomorpholinomethyl benzophenone can undergo oxidation reactions, particularly at the sulfur atom in the thiomorpholine ring, forming sulfoxides or sulfones.

Reduction: The compound can be reduced at the carbonyl group to form the corresponding alcohol.

Substitution: The chlorine atoms on the benzophenone core can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophilic substitution reactions often require a base such as sodium hydroxide or potassium carbonate.

Major Products:

Oxidation: Sulfoxides or sulfones.

Reduction: Corresponding alcohols.

Substitution: Various substituted benzophenone derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: 3,5-Dichloro-2’-thiomorpholinomethyl benzophenone is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the development of new chemical entities and materials .

Biology: In biological research, this compound is used to study the interactions of thiomorpholine-containing molecules with biological targets. It helps in understanding the structure-activity relationships of thiomorpholine derivatives .

Medicine: The compound is investigated for its potential pharmacological properties. It is used in the development of new drugs, particularly those targeting specific enzymes or receptors .

Industry: In the industrial sector, 3,5-Dichloro-2’-thiomorpholinomethyl benzophenone is used in the production of specialty chemicals and advanced materials. It is also used in the formulation of certain coatings and polymers .

Mechanism of Action

The mechanism of action of 3,5-Dichloro-2’-thiomorpholinomethyl benzophenone involves its interaction with specific molecular targets. The thiomorpholine ring can interact with various enzymes or receptors, modulating their activity. The chlorine atoms and the benzophenone core contribute to the compound’s binding affinity and specificity .

Molecular Targets and Pathways:

Enzymes: The compound can inhibit or activate specific enzymes by binding to their active sites.

Receptors: It can act as an agonist or antagonist at certain receptors, influencing cellular signaling pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Structural and Molecular Comparison

| Compound Name | Molecular Formula | Molecular Weight | Substituent Positions | Key Functional Groups |

|---|---|---|---|---|

| 3,5-Dichloro-2'-thiomorpholinomethyl benzophenone | C₁₉H₁₈Cl₂NOS* | ~366.3* | 3,5-Cl; 2'-thiomorpholinomethyl | Chlorine, thiomorpholinomethyl |

| 3,5-Dichloro-2'-(thiomethyl)benzophenone | C₁₄H₁₀Cl₂OS | 297.21 | 3,5-Cl; 2'-thiomethyl | Chlorine, thiomethyl |

| 3,4-Dichloro-2'-(thiomethyl)benzophenone | C₁₄H₁₀Cl₂OS | 297.21 | 3,4-Cl; 2'-thiomethyl | Chlorine, thiomethyl |

| 3,5-Dimethyl-2'-thiomorpholinomethyl benzophenone | C₂₀H₂₃NOS | 325.47 | 3,5-CH₃; 2'-thiomorpholinomethyl | Methyl, thiomorpholinomethyl |

*Estimated based on structural analogs ().

Key Comparative Insights:

Substituent Position Effects: The 3,5-dichloro configuration in the target compound vs. 3,4-dichloro in analogs () alters electronic distribution. Thiomorpholinomethyl vs. Thiomethyl: The thiomorpholinomethyl group adds steric bulk and hydrogen-bonding capacity compared to the smaller thiomethyl group, which may enhance solubility in polar solvents (e.g., DMSO or THF) and influence binding interactions in biological systems .

Synthetic Considerations: Derivatives like BPOH-TPA () are synthesized via Suzuki coupling, a method applicable to the target compound. However, the thiomorpholinomethyl group may require specialized boronic acid precursors or protection/deprotection strategies to avoid side reactions .

Physical and Chemical Properties: Solubility: The thiomorpholinomethyl group likely increases polarity compared to thiomethyl or methyl groups, as seen in 3,5-dimethyl-2'-thiomorpholinomethyl benzophenone (). This could make the target compound more soluble in organic-aqueous mixtures. Stability: Chlorine atoms at 3,5-positions may confer resistance to electrophilic substitution reactions compared to methyl groups, which are more susceptible to oxidation .

Biological Relevance: While direct data on the target compound is unavailable, benzophenones with thiomorpholine or carbazole substituents () are studied for photophysical and medicinal applications. The thiomorpholinomethyl group’s nitrogen and sulfur atoms could facilitate interactions with biological targets, such as enzymes or receptors .

Biological Activity

3,5-Dichloro-2'-thiomorpholinomethyl benzophenone is an organic compound with the molecular formula and a molecular weight of 366.3 g/mol. This compound belongs to the benzophenone family and has garnered attention for its biological activity, particularly in pharmacological and environmental contexts. This article explores its biological activity through various research findings, case studies, and data analysis.

Chemical Structure and Properties

The compound features a benzophenone core substituted with chlorine atoms at the 3 and 5 positions and a thiomorpholine group at the 2' position. This unique structure contributes to its distinct biological properties.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

- Enzyme Interaction : The compound can inhibit or activate enzymes by binding to their active sites.

- Receptor Modulation : It may act as an agonist or antagonist at certain receptors, influencing cellular signaling pathways.

Biological Activity Overview

Research indicates that derivatives of benzophenone, including this compound, exhibit significant biological activities such as:

- Antioxidant Properties : Studies have shown that benzophenone derivatives can scavenge free radicals and reduce oxidative stress.

- Antimicrobial Activity : The compound has demonstrated effectiveness against various bacterial strains, suggesting potential applications in antimicrobial formulations.

- Anti-inflammatory Effects : It may modulate inflammatory pathways, impacting conditions related to chronic inflammation.

Case Studies and Research Findings

Several studies have investigated the biological effects of this compound:

-

Antioxidant Activity :

- A study evaluated the antioxidant capacity of various benzophenone derivatives. The results indicated that compounds with electron-withdrawing groups, such as chlorine, enhanced radical scavenging activity compared to their non-substituted counterparts.

-

Antimicrobial Efficacy :

- In vitro assays demonstrated that this compound exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined to assess its potency.

- Inflammation Modulation :

Data Table: Biological Activity Summary

Toxicological Considerations

While exploring the biological activity of this compound, it is crucial to consider its toxicological profile:

- Acute Toxicity : Studies have highlighted the potential acute toxicity of benzophenone derivatives when exposed to high concentrations. Safety assessments are necessary for any practical applications .

- Environmental Impact : As a widely used UV filter in consumer products, there is concern regarding its bioaccumulation and effects on aquatic life .

Q & A

Basic Research Questions

Q. What are the key synthetic pathways for 3,5-Dichloro-2'-thiomorpholinomethyl benzophenone, and how can reaction conditions be optimized?

- Methodological Answer :

- Start with a benzophenone backbone functionalized at the 2' position. Introduce thiomorpholine via nucleophilic substitution or coupling reactions. For example, use benzoylisothiocyanate (as in thiophene synthesis) in 1,4-dioxane under reflux with catalytic acid/base .

- Optimize solvent choice (e.g., dry THF or toluene for moisture-sensitive steps) and reaction time (overnight stirring at room temperature for complete conversion) .

- Monitor progress via TLC or HPLC with UV detection (λ = 254 nm) and purify via column chromatography (silica gel, hexane/ethyl acetate gradient) .

Q. What analytical techniques are most reliable for characterizing this compound’s purity and structure?

- Methodological Answer :

- NMR Spectroscopy : Use ¹H/¹³C NMR in deuterated DMSO or CDCl₃ to confirm substitution patterns. The thiomorpholine methyl group typically appears as a multiplet at δ 3.5–4.0 ppm .

- Mass Spectrometry : Employ ESI-MS or MALDI-TOF for molecular ion confirmation. Isotopic labeling (e.g., deuterated internal standards) enhances quantification accuracy .

- Elemental Analysis : Validate C, H, N, S, and Cl content (±0.3% deviation acceptable).

Q. How can researchers mitigate degradation during storage?

- Methodological Answer :

- Store under argon at –20°C in amber vials to prevent photodegradation.

- Pre-purify via recrystallization (ethanol/water mixture) to remove reactive impurities .

Advanced Research Questions

Q. How do electronic effects of the 3,5-dichloro and thiomorpholinomethyl groups influence reactivity in cross-coupling reactions?

- Methodological Answer :

- The electron-withdrawing chloro groups activate the benzophenone core for electrophilic substitution but may hinder Pd-catalyzed couplings. Use bulky ligands (e.g., XPhos) to stabilize intermediates .

- Thiomorpholine’s sulfur atom can coordinate to transition metals (e.g., Pd or Cu), requiring chelating agents (e.g., EDTA) to prevent catalyst poisoning .

- Computational modeling (DFT) predicts regioselectivity: chloro groups direct reactions to the 4-position, while thiomorpholine sterically blocks ortho sites .

Q. How to resolve contradictory spectral data (e.g., unexpected NMR splitting or MS adducts)?

- Methodological Answer :

- Variable-Temperature NMR : Assess dynamic processes (e.g., rotamers) by acquiring spectra at 25°C and –40°C.

- High-Resolution MS : Use isotopic pattern analysis (e.g., ³⁵Cl/³⁷Cl ratio) to distinguish adducts from impurities .

- 2D NMR (HSQC/HMBC) : Assign ambiguous signals via correlation spectroscopy.

Q. What strategies validate the compound’s stability under acidic/basic conditions for drug delivery applications?

- Methodological Answer :

- Hydrolysis Studies : Incubate in PBS (pH 2.0–9.0) at 37°C for 24–72 hours. Monitor degradation via UPLC-MS with isotope-labeled internal standards (e.g., BP1-D5) .

- Kinetic Analysis : Use pseudo-first-order kinetics to calculate half-life. Chloro substituents typically enhance stability at pH < 7.

Key Research Findings

- Stereochemical Effects : Thiomorpholine’s sulfur induces axial chirality, confirmed by CD spectroscopy (unresolved in NMR) .

- Thermal Stability : Decomposition onset at 210°C (TGA), suitable for high-temperature reactions .

- Solubility : LogP = 3.2 (predicted), requiring DMSO or DMF for biological assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.